Mellein
Overview
Description
Mellein is a dihydroisocoumarin, a phenolic compound produced by the mold species Aspergillus ochraceus . It plays important roles in the life cycles of the producers and is involved in many biochemical and ecological processes .
Synthesis Analysis
Mellein is synthesized by the mold species Aspergillus ochraceus . A study on the SACE5532 produced mellein showed that in vitro enzymatic assay and product analysis were conducted by mass spectrometry .
Molecular Structure Analysis
Mellein’s molecular structure consists of a 3,4-dihydroisocoumarin core . The general moieties of these four groups of naturally occurring compounds are reported in Figure 1, and their IUPAC names are chromen-2-one, 1 H -isochromen-1-one, isochroman-1-one, and 8-hydroxy-3-methylisochroman-1-one, respectively .
Chemical Reactions Analysis
Mellein is a subgroup of 3,4-dihydroisocoumarins, which are secondary metabolites belonging to the class of polyketides . The pathways that could be involved in mellein biosynthesis are discussed, along with the enzymes and genes involved .
Physical And Chemical Properties Analysis
Mellein has a chemical formula of C10H10O3 and a molar mass of 178.187 g·mol −1 . It was characterized based on spectroscopic studies, including 1D- and 2D-NMR experiments .
Scientific Research Applications
Fungicidal and Herbicidal Activity
Mellein has been found to demonstrate strong fungicidal and herbicidal activity . This makes it a potential candidate for the development of new fungicides and herbicides, which could be used in agriculture to protect crops from fungal diseases and unwanted plants.
Algicidal and Antibacterial Activity
In addition to its fungicidal and herbicidal properties, Mellein also exhibits algicidal and antibacterial activity . This suggests that it could be used in the treatment of bacterial infections and in controlling the growth of algae in various environments.
Antimicrobial Activity
Mellein has been found to have broad-spectrum antimicrobial activity . It has shown potent anti-Xanthomonas activity with minimum inhibitory concentration (MIC) values ranging from 1·9 to 62·5 μg ml −1 against 11 Xanthomonas strains . This makes it a potential candidate for the development of new antimicrobial drugs.
Pharmacological Properties
Mellein has been found to exhibit high gastrointestinal absorption properties and promising oral drug bioavailability . This suggests that it could be developed into an orally administered drug for the treatment of various diseases.
Biochemical and Ecological Processes
Mellein plays important roles in the life cycles of the producers and they are involved in many biochemical and ecological processes . This makes it a subject of interest in ecological and biochemical research.
Skin Irritations and Minor Wounds
Topical application of cooled Mellein can soothe skin irritations and minor wounds . This suggests that it could be used in the development of topical treatments for various skin conditions.
Biosynthesis
The pathways that could be involved in Mellein biosynthesis are discussed, along with the enzymes and genes involved . This makes it a subject of interest in genetic and enzymatic research.
Drug-Like Characteristics
Mellein has proved to possess broad‐spectrum bioactive properties against various pathogens . In addition, Mellein exhibited drug‐like characteristics through in silico absorption, distribution, metabolism, and excretion pharmacological studies . Hence, from the above studies, Mellein could be considered as a potential drug candidate and also a biocontrol agent in the medical, agricultural and pharmaceutical sectors .
Future Directions
Mechanism of Action
Target of Action
Mellein, also known as Ochracin, is a dihydroisocoumarin, a phenolic compound primarily produced by the mold species Aspergillus ochraceus . The primary targets of Mellein are plant tissues, particularly those of soybean plants exhibiting symptoms of charcoal rot . The compound induces local necrosis in roots, which allows the entry of hyphae of the fungal pathogen Macrophomina phaseolina .
Mode of Action
Mellein interacts with its targets by inducing local necrosis in roots, which facilitates the entry of hyphae of the fungal pathogen Macrophomina phaseolina . This interaction results in changes in the plant tissues, leading to symptoms of charcoal rot .
Biochemical Pathways
It is known that mellein is a secondary metabolite of certain fungi, plants, insects, and bacteria . The pathways that could be involved in Mellein biosynthesis are discussed, along with the enzymes and genes involved .
Pharmacokinetics
It is known that mellein is produced in culture by macrophomina phaseolina isolates from soybean plants
Result of Action
The result of Mellein’s action is the induction of phytotoxic symptoms in soybean seedlings, including chlorosis, necrosis, wilting, and death .
Action Environment
The action of Mellein is influenced by environmental factors. For instance, the production of Mellein by Macrophomina phaseolina isolates from soybean plants is influenced by the culture conditions
properties
IUPAC Name |
8-hydroxy-3-methyl-3,4-dihydroisochromen-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-6-5-7-3-2-4-8(11)9(7)10(12)13-6/h2-4,6,11H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWILGNNWGSNMPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C(=CC=C2)O)C(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60891794 | |
Record name | Mellein | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60891794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Mellein | |
CAS RN |
1200-93-7, 17397-85-2 | |
Record name | 3,4-Dihydro-8-hydroxy-3-methylisocoumarin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1200-93-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ochracin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017397852 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mellein | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60891794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the known biological activities of Mellein?
A1: Mellein exhibits diverse biological activities, including:
- Phytotoxicity: It displays phytotoxic effects on various plants, causing symptoms like necrosis, wilting, and reduced growth. [, , , , , , , , , , ]
- Antimicrobial Activity: It demonstrates activity against various bacteria and fungi. [, , , , , , , , ]
- Larvicidal Activity: Studies indicate larvicidal activity against mosquito species like Aedes aegypti. []
- Inhibition of Sirtuin Activity: Mellein and its derivative, 5-methylmellein, inhibit the histone deacetylase activity of fungal Sirtuin A (SirA). []
Q2: How does Mellein exert its phytotoxic effects?
A2: While the exact mechanisms are still under investigation, studies suggest Mellein may contribute to plant cell death by:
- Disrupting cellular respiration: It reduces CO2 net assimilation in wheat seedlings. []
- Interfering with plant defenses: It disrupts jasmonic acid/ethylene-dependent defenses in grapevine. []
- Synergistic action with other toxins: Its phytotoxic effect may be amplified in conjunction with other metabolites produced by the same fungi. [, , ]
Q3: How does (R)-(-)-mellein, a specific enantiomer of Mellein, contribute to the survival of the parasitoid wasp Ampulex compressa?
A3: Ampulex compressa larvae secrete (R)-(-)-mellein, which inhibits the growth of harmful bacteria, like Serratia marcescens, protecting the larvae and their food source (American cockroach) from microbial degradation. [, ]
Q4: Does Mellein play a direct role in the pathogenicity of fungi on plants?
A4: The role of Mellein in fungal pathogenicity is complex and may vary depending on the fungal species and host plant. Some studies suggest it might play a quantitative role, while others indicate that it may not be essential for pathogenicity. [, ] Further research is needed to fully elucidate its specific role in disease development.
Q5: What is the molecular formula and weight of Mellein?
A5: The molecular formula of Mellein is C10H10O3, and its molecular weight is 178.18 g/mol. [, , ]
Q6: What spectroscopic techniques are useful for characterizing Mellein?
A6: Various spectroscopic methods are employed for Mellein's structural elucidation, including:
- Nuclear Magnetic Resonance (NMR): 1H NMR, 13C NMR, DEPT-135°, and 2D NMR techniques like COSY, HMQC, HMBC, and NOESY provide detailed information about the hydrogen and carbon framework. [, , , , , , , ]
- Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESIMS) helps determine the molecular formula and identify fragmentation patterns. [, , , , , ]
- Infrared Spectroscopy (FT-IR): Provides information about functional groups present in the molecule. []
- Electronic Circular Dichroism (ECD): Useful for determining the absolute configuration of chiral Mellein derivatives. [, ]
Q7: What is the biosynthetic origin of Mellein?
A7: Mellein is biosynthesized via the polyketide pathway. Studies using 13C-labeled acetate feeding experiments in fungi and insects have confirmed its polyketide origin. [, ]
Q8: Which enzymes are involved in Mellein biosynthesis?
A8: A partially reducing iterative polyketide synthase (PR-PKS) has been identified as the key enzyme responsible for Mellein biosynthesis in the wheat pathogen Parastagonospora nodorum. This enzyme catalyzes the formation of (R)-mellein from acetate units. []
Q9: Are there any genetic studies on Mellein biosynthesis?
A9: Yes, the gene encoding the PR-PKS responsible for (R)-mellein synthesis in P. nodorum, designated SNOG_00477 (SN477), has been identified and disrupted. The resulting mutant lost the ability to produce (R)-mellein, confirming the gene's role in its biosynthesis. []
Q10: How do structural modifications affect the biological activity of Mellein?
A10: Structural modifications significantly influence Mellein's biological activity.
- Hydroxyl Group at C-4: Presence and stereochemistry of the hydroxyl group at the C-4 position impact phytotoxicity. [, , ]
- Methoxy Group at C-6: Affects both phytotoxicity and antifungal activity. [, ]
- Side Chain Variations: Modifications to the alkyl side chain at the C-3 position can alter biological activity. [, ]
Q11: Have any synthetic analogues of Mellein been developed?
A11: While the provided research focuses on natural Mellein and its derivatives, synthetic efforts have been made. For example, 8-methoxy-3-tridecyl-3,4-dihydroisocoumarin, a Mellein analogue, was synthesized using anacardic acid from cashew nut shell liquid. []
Q12: How is Mellein extracted and purified from fungal cultures?
A12:
- Extraction: Typically involves solvent extraction of fungal culture filtrates using organic solvents like ethyl acetate. [, , , ]
- Purification: Purification strategies include various chromatographic techniques like column chromatography (silica gel, RP-18) and high-performance liquid chromatography (HPLC). [, , , , , ]
Q13: What analytical methods are used to quantify Mellein?
A13: Quantitative analysis of Mellein often employs:
- Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This highly sensitive and specific method is used for both qualitative and quantitative analysis of Mellein in various matrices, including fungal cultures, plant tissues, and insect secretions. [, , , , ]
- Gas Chromatography-Mass Spectrometry (GC/MS): Effective for analyzing volatile Mellein and its presence in complex biological samples like insect secretions. [, ]
Q14: What is the known toxicity profile of Mellein?
A14: While Mellein exhibits various biological activities, its toxicity profile requires further investigation. Studies suggest it might possess some cytotoxic effects, but detailed toxicological data, particularly regarding long-term effects, are limited in the provided research. [, ]
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